1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone
Description
Molecular Formula: C₁₇H₂₃ClN₂O
Molecular Weight: 306.83 g/mol
Stereochemistry: The compound exhibits a stereogenic center at the 3-position of the piperidine ring, designated as (3S) in its IUPAC name .
Key Features:
- A piperidine core substituted at the 3-position with a benzyl-cyclopropyl-amino group.
- A chloroethanone moiety at the 1-position of the piperidine ring.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-[benzyl(cyclopropyl)amino]piperidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O/c18-11-17(21)19-10-4-7-16(13-19)20(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUIWDOJFAWWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCl)N(CC2=CC=CC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150141 | |
| Record name | Ethanone, 2-chloro-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353944-72-5 | |
| Record name | Ethanone, 2-chloro-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353944-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-[3-[cyclopropyl(phenylmethyl)amino]-1-piperidinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401150141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone, a compound with the CAS number 1353948-10-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula: C₁₈H₃₁ClN₂O
- Molecular Weight: 320.86 g/mol
- InChI Key: CKNXQFBCRRGXFS-UHFFFAOYNA-N
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing significant potential in multiple areas:
1. Antibacterial Activity
Research has shown that derivatives of piperidine, including compounds similar to this compound, exhibit notable antibacterial properties. For instance, certain piperidine derivatives have demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| 2,6-Dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus |
| 2,4,6-Tripyrrolidinochlorobenzene | 0.025 | E. coli |
2. Antifungal Activity
In addition to antibacterial effects, piperidine derivatives have also shown antifungal activity. Compounds structurally related to this compound have been tested against various fungal strains with promising results.
3. Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, certain compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth effectively . The mechanism often involves the inhibition of specific kinases involved in cancer proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives:
- Study on Anticancer Activity : A study published in MDPI examined the cytotoxic effects of various piperidine derivatives on hypopharyngeal tumor cells, demonstrating that compounds with similar structures to this compound exhibited enhanced cytotoxicity compared to standard treatments .
- Antibacterial Evaluation : Another research article assessed the antibacterial properties of several piperidine derivatives against clinical isolates of bacteria. The study found that modifications to the piperidine ring significantly affected antibacterial potency .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound is part of a broader family of chloroethanone derivatives with variations in substituents, ring systems, and stereochemistry. Below is a detailed comparison:
Substituent Variations on the Piperidine Ring
a) Cyclopropyl vs. Alkyl/Aryl Substitutions
b) Positional Isomerism on the Piperidine Ring
Core Ring Modifications
Stereochemical Variations
Physicochemical and Functional Implications
- Lipophilicity : Cyclopropyl-containing derivatives (e.g., 306.83 g/mol) exhibit higher logP values compared to ethyl or methyl analogues, enhancing membrane permeability .
- Metabolic Stability : Bulkier substituents like cyclopropyl or isopropyl may slow oxidative metabolism by cytochrome P450 enzymes compared to ethyl groups .
- Synthetic Accessibility : Piperidine derivatives are generally more accessible than pyrrolidine analogues due to established synthetic routes .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-2-chloro-ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including amine alkylation, cyclopropane ring formation, and chloroacetylation. Key parameters to optimize include:
- Temperature : Cyclopropane formation often requires low temperatures (e.g., −10°C to 25°C) to prevent ring-opening side reactions .
- Catalysts : Transition-metal catalysts (e.g., Pd for coupling reactions) may enhance yield in benzyl-cyclopropyl-amine formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Purity Control : Column chromatography or recrystallization is critical for isolating the final product with >95% purity .
Q. How can structural characterization of this compound be performed to confirm its molecular configuration?
- Methodological Answer :
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the cyclopropane ring and piperidine chair conformation. SHELX software is recommended for refinement .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 1.2–1.8 ppm (cyclopropane protons), δ 3.5–4.0 ppm (piperidine N-CH₂), and δ 7.2–7.4 ppm (benzyl aromatic protons) .
- ¹³C NMR : Carbonyl (C=O) at ~205 ppm and cyclopropane carbons at ~10–15 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 307.83 .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screens should focus on receptor binding and enzymatic inhibition:
- Radioligand Binding Assays : Test affinity for neurotransmitter receptors (e.g., dopamine D₂ or serotonin 5-HT₃) due to structural similarity to psychoactive piperidine derivatives .
- Kinase Inhibition Assays : Evaluate inhibition of kinases like CDK or MAPK using fluorescence-based ATP competition assays .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s conformational stability and receptor interaction?
- Methodological Answer :
- Conformational Analysis : The cyclopropane ring imposes torsional strain (~27 kcal/mol), restricting piperidine flexibility. Molecular dynamics simulations (e.g., using AMBER) can model this rigidity .
- Receptor Docking : Schrödinger Suite or AutoDock Vina predicts interactions with hydrophobic pockets in receptors (e.g., benzyl group binding to aromatic residues in GPCRs) .
- Comparative Studies : Replace cyclopropane with cyclohexane or cyclopentane to assess strain effects on binding affinity .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays for GPCR activity) .
- Meta-Analysis : Compare data from similar analogs (Table 1):
| Analog Substituent | Biological Activity (IC₅₀, μM) | Source |
|---|---|---|
| Bromopyridine | 0.45 (CDK2 inhibition) | |
| Chloroacetyl | 1.2 (5-HT₃ antagonism) | |
| Fluorobenzyl | 2.8 (D₂ receptor binding) |
- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to address false negatives caused by aggregation .
Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?
- Methodological Answer :
- Intermediate Trapping : Isolate and crystallize reaction intermediates (e.g., Schiff base adducts) to confirm mechanistic pathways .
- Electron Density Maps : SHELXL-refined maps identify bond polarization in intermediates (e.g., partial positive charge on chloroacetyl carbon) .
- Troubleshooting : If crystallography fails (e.g., due to amorphous solids), use DFT calculations (Gaussian 16) to model transition states .
Q. What advanced analytical techniques address challenges in detecting low-abundance metabolites?
- Methodological Answer :
- LC-HRMS/MS : Use a C18 column with 0.1% formic acid in mobile phase to separate metabolites. Detect using positive-ion mode with fragmentation energy optimized for the parent ion (m/z 307.83 → 154.1) .
- Stable Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃-benzyl group) to track metabolic pathways in vitro .
- Microsomal Incubations : Human liver microsomes (HLMs) + NADPH identify Phase I metabolites (e.g., hydroxylation at piperidine C4) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
